molecular formula C8H4ClNO2 B1603510 3-Chloro-5-cyanobenzoic acid CAS No. 327056-71-3

3-Chloro-5-cyanobenzoic acid

Cat. No.: B1603510
CAS No.: 327056-71-3
M. Wt: 181.57 g/mol
InChI Key: CAZBPYYWJAVBMY-UHFFFAOYSA-N
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Description

3-Chloro-5-cyanobenzoic acid is a chemical compound that belongs to the family of benzoic acids. It is characterized by the presence of a chlorine atom at the third position and a cyano group at the fifth position on the benzene ring. This compound appears as a white crystalline powder and is soluble in organic solvents but insoluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 3-Chloro-5-cyanobenzoic acid involves the reaction of 3-cyano toluene with chlorine gas in a reversed tower-type reactor to generate 3-chloromethyl cyanophenyl. This intermediate is then subjected to a heating oxidation reaction using hydrogen peroxide under the effects of vanadyl sulfate and sodium tungstate catalysts, along with benzyl chloride triethylammonium phase transfer catalyst, to produce 3-cyanobenzoic acid . The overall yield of this method can reach up to 80%, making it suitable for industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyanobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.

Major Products

    Substitution Products: Various substituted benzoic acids.

    Reduction Products: 3-Chloro-5-aminobenzoic acid.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

3-Chloro-5-cyanobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It has been studied for its effects on plant growth and metabolism.

    Industry: Used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 3-Chloro-5-cyanobenzoic acid exerts its effects involves the induction of oxidative stress. In biological systems, it has been shown to increase the generation of reactive oxygen species (ROS), which can lead to the inhibition of growth in plants such as maize seedlings . The compound stimulates respiration sensitive to potassium cyanide and salicylhydroxamic acid, indicating its impact on the cytochrome oxidase and alternative oxidase pathways .

Comparison with Similar Compounds

3-Chloro-5-cyanobenzoic acid can be compared with other similar compounds such as:

  • 3-Cyano-4-chlorobenzoic acid
  • 3-Cyano-2-chlorobenzoic acid
  • 4-Chloro-3-cyanobenzoic acid

These compounds share similar structural features but differ in the position of the chlorine and cyano groups on the benzene ring. The unique positioning of these groups in this compound contributes to its distinct chemical reactivity and applications .

Properties

IUPAC Name

3-chloro-5-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZBPYYWJAVBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620511
Record name 3-Chloro-5-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327056-71-3
Record name 3-Chloro-5-cyanobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327056-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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